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Compound of Interest

Compound Name: Neogen

Cat. No.: B8528818 Get Quote

These application notes provide a detailed protocol for the isolation of high-quality genomic

DNA from various animal samples, including blood, tissue, and hair follicles. The procedures

outlined are suitable for researchers, scientists, and drug development professionals requiring

purified DNA for downstream applications such as PCR, sequencing, and genotyping.

Data Presentation
The expected yield and purity of genomic DNA can vary depending on the sample type and the

specific extraction kit used. The following table summarizes typical results obtained from

various animal samples.

Sample Type Sample Amount
Expected DNA
Yield (µg)

Typical A260/A280
Ratio

Whole Blood (Bovine) 200 µL 3 - 12 1.7 - 1.9

Tissue (e.g., ear

notch)
25 mg 5 - 25 1.8 - 2.0

Hair Follicles 10-20 follicles 0.5 - 5 1.7 - 1.9

Cheek Swabs

(Canine)
2 swabs 1 - 10 1.7 - 1.9
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This section details the methodologies for genomic DNA extraction from animal tissue, blood,

and hair samples. The protocol is based on a typical solid-phase spin-column-based extraction

method.

I. Genomic DNA Extraction from Animal Tissue (e.g., Ear
Notch, Tail Tip)
Materials:

Animal tissue sample (up to 25 mg)

Genomic Lysis Buffer

Proteinase K

Genomic Binding Buffer

Genomic Wash Buffer

75% Ethanol

Elution Buffer (1x TE)

Microcentrifuge tubes (1.5 mL and 2 mL)

DNA Binding Columns

Collection Tubes

Water bath or heat block (65°C)

Microcentrifuge

Protocol:

Sample Preparation:
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Excise up to 25 mg of the animal tissue sample. For optimal lysis, it is recommended to

grind the tissue to a fine powder in liquid nitrogen or finely mince the sample with a sterile

scalpel.

Transfer the prepared tissue to a 2 mL microcentrifuge tube.

Lysis:

Prepare a lysis solution by adding 10 µL of Proteinase K to 1,000 µL of Genomic Lysis

Buffer for each sample.

Add 1,000 µL of the prepared lysis solution to the tissue sample.

Vortex thoroughly to ensure the tissue is completely immersed in the lysis solution.

Incubate the sample at 65°C for 10 to 30 minutes, or until the tissue is completely lysed.[1]

Vortex the tube periodically during incubation.

Centrifuge the lysate at 10,000 rpm for 5 minutes to pellet any undigested material.[1]

Binding:

Carefully transfer 500 µL of the clear supernatant to a new 1.5 mL microcentrifuge tube.

Add 500 µL of Genomic Binding Buffer to the supernatant and mix thoroughly by vortexing.

Place a DNA Binding Column into a 2 mL Collection Tube.

Transfer the entire mixture from the previous step into the DNA Binding Column.

Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through and reassemble the

column and collection tube.

Washing:

Add 800 µL of Genomic Wash Buffer to the DNA Binding Column.

Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through.
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Add 800 µL of 75% ethanol to the column.[1]

Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through.

Repeat the 75% ethanol wash step once.

Centrifuge the empty column at high speed for 1-2 minutes to completely remove any

residual ethanol.[1]

Elution:

Place the DNA Binding Column into a clean 1.5 mL microcentrifuge tube.

Add 100 µL of Elution Buffer directly to the center of the column membrane.

Incubate at 65°C for 5 to 10 minutes to enhance DNA elution.[1]

Centrifuge at 10,000 rpm for 1 minute to collect the eluted genomic DNA.

The purified DNA is now ready for downstream applications or can be stored at -20°C.

II. Genomic DNA Extraction from Whole Blood
Materials:

Whole blood sample (200 µL)

Lysis Buffer

Proteinase K

Binding Buffer

Wash Buffer I

Wash Buffer II

Ethanol (96-100%)
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Elution Buffer

Microcentrifuge tubes (1.5 mL)

DNA Binding Columns

Collection Tubes

Water bath or heat block (56°C)

Microcentrifuge

Protocol:

Lysis:

Pipette 20 µL of Proteinase K into a 1.5 mL microcentrifuge tube.

Add 200 µL of the whole blood sample to the tube.

Add 200 µL of Lysis Buffer and mix immediately by vortexing.

Incubate at 56°C for 10 minutes.

Briefly centrifuge the tube to remove any drops from the inside of the lid.

Binding:

Add 200 µL of 96-100% ethanol to the lysate and mix thoroughly by vortexing.

Transfer the entire mixture to a DNA Binding Column placed in a collection tube.

Centrifuge at full speed for 1 minute. Discard the flow-through.

Washing:

Add 500 µL of Wash Buffer I to the column and centrifuge for 1 minute at full speed.

Discard the flow-through.
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Add 500 µL of Wash Buffer II to the column and centrifuge for 3 minutes at full speed to

dry the membrane. Discard the flow-through and the collection tube.

Elution:

Place the DNA Binding Column in a clean 1.5 mL microcentrifuge tube.

Add 200 µL of Elution Buffer to the center of the membrane.

Incubate at room temperature for 5 minutes.

Centrifuge for 1 minute at full speed to elute the DNA.

III. Genomic DNA Extraction from Hair Follicles
Materials:

Hair follicles (10-20)

Digestion Buffer

Proteinase K

Lysis Solution

Ethanol (96-100%)

Binding, Wash, and Elution Buffers (as per a standard kit)

Microcentrifuge tubes

DNA Binding Columns

Collection Tubes

Water bath or heat block (85°C and 55°C)

Microcentrifuge

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8528818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Sample Preparation & Lysis:

Place a hair follicle into a microcentrifuge tube.

Add 100 µL of Digestion Buffer and vortex for 10 seconds.

Incubate at 85°C for 10 minutes.

Briefly centrifuge the tube.

Add Proteinase K to the tube.

Add 300 µL of Lysis Solution, vortex, and incubate at 55°C for 10 minutes.

Binding:

Add 250 µL of ethanol to the lysate and mix.

Transfer the mixture to a DNA Binding Column and proceed with the binding, washing, and

elution steps as per the manufacturer's protocol.

Experimental Workflow
The following diagram illustrates the general workflow for genomic DNA extraction from animal

samples using a spin-column-based method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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